4-methoxy-N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-methoxy-N-[4-[2-oxo-2-(pyridin-2-ylmethylamino)ethyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-26-16-7-5-13(6-8-16)18(25)23-19-22-15(12-27-19)10-17(24)21-11-14-4-2-3-9-20-14/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDSCDQAGXWKLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce waste, and improve the overall efficiency of the synthesis .
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Amide Group
The benzamide moiety undergoes nucleophilic substitution under acidic or basic conditions. For example:
-
Hydrolysis : Acidic hydrolysis converts the amide to 4-methoxybenzoic acid and the corresponding thiazol-2-amine derivative.
-
Aminolysis : Reaction with amines (e.g., hydrazine) yields substituted hydrazides.
Key Reaction Conditions :
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux, 8h | 4-Methoxybenzoic acid + Thiazol-2-amine |
| Basic Hydrolysis | NaOH (10%), 70°C, 4h | Same as above |
| Hydrazide Formation | Hydrazine hydrate, ethanol, 60°C | N-Acylhydrazine derivative |
Electrophilic Aromatic Substitution on the Thiazole Ring
The electron-rich thiazole ring participates in electrophilic reactions:
-
Nitration : Concentrated HNO₃/H₂SO₄ introduces a nitro group at the C5 position of the thiazole ring.
-
Halogenation : Bromine in acetic acid leads to C5 bromination .
Observed Reactivity :
"The thiazole ring’s C5 position is preferentially substituted due to its high electron density".
Oxidation of the Pyridinylmethyl Group
The pyridin-2-ylmethylamine side chain undergoes oxidation:
-
Oxidative Degradation : H₂O₂ or KMnO₄ oxidizes the methylene group to a carbonyl, forming a pyridine-2-carboxamide derivative.
Mechanistic Pathway :
Cyclization Reactions
Under dehydrating conditions, the compound forms fused heterocycles:
-
Thiazolo[3,2-a]pyridine Formation : Heating with POCl₃ triggers cyclization between the thiazole and pyridine moieties.
Yield Optimization :
| Catalyst | Temperature | Time | Yield (%) |
|---|---|---|---|
| POCl₃ | 110°C | 6h | 72 |
| PPA | 100°C | 8h | 65 |
Functionalization via Michael Addition
The α,β-unsaturated carbonyl system (from the 2-oxoethyl group) undergoes Michael addition:
Example Reaction :
Reductive Amination
The primary amine in the pyridinylmethyl group reacts with aldehydes/ketones:
-
Schiff Base Formation : Condensation with benzaldehyde forms an imine intermediate, which is reduced to a secondary amine using NaBH₄.
Applications :
-
Used to introduce alkyl/aryl groups for structure-activity relationship (SAR) studies.
Stability Under pH Variations
The compound’s stability was assessed across pH ranges:
| pH | Temperature | Degradation (%) | Major Degradation Product |
|---|---|---|---|
| 1.2 | 37°C | 98 (24h) | 4-Methoxybenzoic acid |
| 7.4 | 37°C | 15 (72h) | Oxidized pyridinylmethylamide |
| 9.0 | 37°C | 45 (48h) | Thiazole ring-opened disulfide derivative |
"Instability under acidic conditions limits its oral bioavailability".
Cross-Coupling Reactions
The thiazole ring participates in palladium-catalyzed couplings:
Catalytic System :
-
Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds with similar structural frameworks exhibit significant anticancer activity. For instance, derivatives of thiazole and benzamide have shown promising results against various cancer cell lines:
- In vitro studies demonstrate that compounds with thiazole rings can inhibit the proliferation of cancer cells, such as leukemia (MOLT-4) and central nervous system (CNS) cancer cells (SF-295). A study highlighted that certain thiazolidinone derivatives exhibited over 70% inhibition in these cell lines, suggesting that 4-methoxy-N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide may have similar efficacy due to its structural components .
Antimicrobial Activity
The thiazole ring is also associated with antimicrobial properties. Compounds derived from thiazoles have been evaluated for their effectiveness against various bacterial strains. Studies have shown that modifications in the thiazole structure can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria .
Case Study: Anticancer Activity
One significant study involved testing a series of thiazolidinone derivatives for anticancer activity. The results indicated that certain derivatives showed substantial inhibitory effects on cancer cell lines, prompting further investigation into the structure–activity relationship (SAR). The study concluded that modifications to the thiazole moiety could enhance anticancer potency .
Case Study: Antimicrobial Activity
Another study focused on synthesizing various thiazole derivatives and evaluating their antimicrobial properties against a panel of pathogens. The findings revealed that certain compounds exhibited notable antibacterial effects, suggesting potential applications in treating infections caused by resistant strains .
Mechanism of Action
The mechanism of action of 4-methoxy-N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and benzamide compounds. Examples include:
- 2,4-disubstituted thiazoles
- N-(pyridin-2-yl)amides
- Benzamide derivatives with different substituents
Uniqueness
What sets 4-methoxy-N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide apart is its unique combination of functional groups, which confer specific chemical and biological properties.
Biological Activity
4-methoxy-N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide is a compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, including anticancer, antibacterial, and anticonvulsant activities, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a thiazole moiety linked to a benzamide structure, with a methoxy group enhancing its lipophilicity. The presence of the pyridine ring contributes to its biological activity through potential interactions with various biological targets.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 1.61 | A-431 |
| Compound B | 1.98 | Jurkat |
| 4-methoxy-N-(4-(2-oxo...) | TBD | TBD |
Studies suggest that the presence of electron-donating groups like methoxy enhances activity through increased interaction with cancer-related proteins such as Bcl-2, which is crucial for cell survival pathways .
Antibacterial Activity
Thiazole compounds have been reported to possess antibacterial properties. A study demonstrated that thiazole derivatives, including those structurally similar to the compound , exhibited potent activity against Gram-positive bacteria.
Table 2: Antibacterial Activity of Thiazole Derivatives
| Compound Name | Minimum Inhibitory Concentration (MIC, µg/mL) | Target Bacteria |
|---|---|---|
| Compound C | 31.25 | Staphylococcus aureus |
| Compound D | TBD | Escherichia coli |
The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticonvulsant Activity
The anticonvulsant potential of thiazole derivatives has also been explored. For example, certain thiazole-integrated compounds have demonstrated efficacy in animal models of epilepsy.
Table 3: Anticonvulsant Activity of Thiazole Derivatives
| Compound Name | Effective Dose (ED50, mg/kg) | Model Used |
|---|---|---|
| Compound E | TBD | PTZ-induced seizure |
| 4-methoxy-N-(4-(2-oxo...) | TBD | TBD |
These compounds potentially modulate neurotransmitter systems involved in seizure activity .
Case Studies
- Anticancer Study : A recent study evaluated the cytotoxic effects of various thiazole derivatives on A-431 and Jurkat cell lines. Results indicated that modifications in the thiazole structure significantly influenced their IC50 values.
- Antibacterial Study : In another investigation, several thiazole-based compounds were synthesized and tested against common bacterial strains. The results showed that certain substitutions on the thiazole ring enhanced antibacterial potency compared to standard antibiotics.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that:
- Methoxy Group : Enhances lipophilicity and biological activity.
- Thiazole Ring : Essential for cytotoxic effects; modifications can lead to increased potency.
- Pyridine Moiety : Contributes to binding affinity with biological targets.
Q & A
Q. Key Variables :
- Solvent Choice : Polar aprotic solvents (DMF, pyridine) enhance coupling efficiency but may require rigorous drying to avoid hydrolysis .
- Catalysts : Use of DMAP or Hünig’s base improves acylation yields by 15–20% compared to uncatalyzed reactions .
- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (EtOAc/hexane mixtures) achieves >95% purity .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and how are discrepancies resolved?
Answer:
Primary Techniques :
- NMR (¹H/¹³C) : Confirm regiochemistry of the thiazole ring (δ 7.2–7.5 ppm for C5-H) and amide bond formation (δ 8.1–8.3 ppm for NH) .
- HPLC-MS : Verify molecular ion peaks ([M+H]⁺) and purity (>98% by reverse-phase C18 column, acetonitrile/water gradient) .
- IR Spectroscopy : Identify carbonyl stretches (1650–1700 cm⁻¹ for amide C=O; 1720 cm⁻¹ for ketone) .
Q. Resolving Discrepancies :
- Steric Effects : Unanticipated splitting in ¹H NMR may arise from hindered rotation of the pyridinylmethyl group; variable-temperature NMR clarifies dynamic effects .
- Impurity Profiling : LC-MS/MS identifies byproducts (e.g., unreacted acyl chloride or hydrolyzed intermediates) for iterative process optimization .
Advanced: How do structural modifications (e.g., substituents on the thiazole or pyridine rings) impact biological activity, and what computational tools validate these effects?
Answer:
Structure-Activity Relationship (SAR) Insights :
- Thiazole C4 Substitution : Electron-withdrawing groups (e.g., nitro, CF₃) at C4 enhance antimicrobial potency by 3–5-fold, likely via increased membrane penetration .
- Pyridine Ring Functionalization : Methyl or methoxy groups at pyridine C6 improve target binding (e.g., kinase inhibition) by stabilizing π-π stacking with hydrophobic enzyme pockets .
Q. Computational Validation :
- Molecular Docking (AutoDock Vina) : Predict binding modes to targets like CYP450 or bacterial topoisomerase IV, with docking scores correlating to IC₅₀ values (R² = 0.82) .
- QSAR Models : Hammett constants (σ) and logP values quantify electronic and lipophilic contributions, guiding rational design .
Advanced: How can researchers address contradictions in reported synthetic yields or bioactivity data across studies?
Answer:
Case Example : reports a 6% yield for compound 59 vs. 17% for 60, attributed to:
Q. Mitigation Strategies :
- High-Throughput Screening : Test reaction conditions (temperature, solvent, catalyst) in parallel to identify optimal parameters .
- Bioactivity Replication : Validate antimicrobial assays (e.g., MIC via broth microdilution) using standardized strains (ATCC controls) to minimize inter-lab variability .
Advanced: What experimental designs are recommended for evaluating the compound’s antimicrobial activity, and how are false positives minimized?
Answer:
Protocols :
Q. Controls :
- Solvent Controls : DMSO concentrations ≤1% to exclude solvent toxicity .
- Efflux Pump Inhibitors : Include phenylalanine-arginine β-naphthylamide (PAβN) to distinguish intrinsic activity from resistance mechanisms .
Advanced: How can molecular modeling guide the optimization of this compound for target-specific delivery?
Answer:
Strategies :
- Pharmacophore Mapping : Identify critical hydrogen bond acceptors (thiazole N, pyridine N) and hydrophobic regions (methoxyphenyl) using Schrödinger Phase .
- ADMET Prediction : SwissADME predicts high GI absorption (TPSA = 80 Ų) but poor BBB penetration (logP = 2.1), guiding formulation for oral delivery .
Q. Validation :
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes (RMSD < 2 Å confirms binding) .
Advanced: What challenges arise in formulating this compound for in vivo studies, and how are they addressed?
Answer:
Key Issues :
- Solubility : Limited aqueous solubility (0.2 mg/mL) necessitates PEG-400/water (70:30) co-solvents or nanoemulsion systems .
- Metabolic Stability : Microsomal assays (human liver microsomes) reveal CYP3A4-mediated oxidation; deuterated analogs or prodrugs (e.g., ester derivatives) improve half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
